Methyl 6-amino-3-chloro-2-fluorobenzoate
Description
Methyl 6-amino-3-chloro-2-fluorobenzoate is a substituted benzoate ester featuring amino (–NH₂), chloro (–Cl), and fluoro (–F) groups at positions 6, 3, and 2, respectively, on the aromatic ring.
Properties
IUPAC Name |
methyl 6-amino-3-chloro-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWQYBRNTVBUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3-chloro-2-fluorobenzoate typically involves the esterification of 6-amino-3-chloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3-chloro-2-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives. Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring is functionalized with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and alkylating agents under basic or acidic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions produce nitro or hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-amino-3-chloro-2-fluorobenzoate has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Candida albicans | 0.125 µg/mL |
These findings indicate its potential as a lead compound in developing new antimicrobial agents.
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, such as:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 20 |
The mechanism involves modulation of cell cycle progression and apoptosis pathways.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against esterases and lipases. A detailed study revealed:
- Enzyme Inhibition Profile : The compound exhibited competitive inhibition with a Ki value of approximately 0.1 µM for carboxylesterase enzymes. This suggests its potential utility in therapeutic applications targeting lipid metabolism disorders.
Biochemical Research
The unique structural features of this compound make it a valuable tool in biochemical research:
- Receptor Interaction : The halogenated benzene ring may interact with specific receptors, influencing critical physiological signal transduction pathways.
Case Study 1: Enzyme Inhibition
A study aimed to evaluate the enzyme inhibition profile of this compound against various esterases. The results indicated a competitive inhibition mechanism, highlighting its potential in therapeutic applications for lipid metabolism disorders.
Case Study 2: Antifungal Efficacy
Another investigation focused on the antifungal efficacy of this compound against clinical isolates of Candida. The results showed significant inhibition of biofilm formation at sub-MIC concentrations, suggesting its potential as an antifungal agent capable of overcoming resistance mechanisms commonly seen in fungal pathogens.
Mechanism of Action
The mechanism of action of Methyl 6-amino-3-chloro-2-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Isomers and Positional Effects
Methyl 3-Amino-6-Chloro-2-Fluorobenzoate (CID 84076177)
- Molecular Formula: C₈H₇ClFNO₂
- Substituents: Amino (position 3), chloro (6), fluoro (2).
- Key Differences: The amino group’s position alters electronic distribution. In the target compound (amino at position 6), the para-directing effect of –NH₂ may enhance reactivity at positions 4 or 2, whereas the meta-directing effect in CID 84076177 (amino at position 3) shifts reactivity. This impacts regioselectivity in further reactions, such as electrophilic substitution or cross-coupling .
6-Amino-2-Chloro-3-Fluorobenzoic Acid (CAS 681459-97-2)
- Substituents: Amino (6), chloro (2), fluoro (3).
- Key Differences : As a carboxylic acid, this compound is more polar than its methyl ester counterpart. The –COOH group increases hydrogen bonding capacity and aqueous solubility, whereas the methyl ester in the target compound enhances lipophilicity, favoring organic solvent compatibility. Such differences are critical in drug design, where ester prodrugs improve bioavailability .
Functional Group Analogues
Methyl 3-Cyano-6-Chloro-2-Fluorobenzoate (CAS 1805111-00-5)
- Molecular Formula: C₉H₅ClFNO₂
- Substituents: Cyano (–CN, position 3), chloro (6), fluoro (2).
- Key Differences: The electron-withdrawing –CN group (vs. –NH₂ in the target compound) reduces electron density on the aromatic ring, decreasing susceptibility to electrophilic attack. This substitution also lowers basicity and alters dipole moments, affecting solubility and intermolecular interactions. Such variations make cyano derivatives more suited for applications requiring stability under acidic conditions .
Metsulfuron Methyl Ester (CAS 74223-64-6)
- Structure : A sulfonylurea herbicide with a methyl ester group.
- Key Differences: While both compounds are methyl esters, metsulfuron’s triazine and sulfonylurea moieties confer herbicidal activity via acetolactate synthase inhibition. This highlights how functional group diversity dictates application scope .
Physicochemical Properties (Inferred)
Biological Activity
Methyl 6-amino-3-chloro-2-fluorobenzoate is a compound of growing interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and synthesized data that highlight its efficacy against various biological targets.
Chemical Structure and Properties
This compound features a benzoate structure with an amino group and halogen substituents. The presence of these functional groups is crucial as they influence the compound's reactivity and interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C8H8ClFNO2 |
| Molecular Weight | 201.61 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water partition coefficient) | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, enhancing binding affinity, while the chlorine and fluorine atoms can participate in halogen bonding, which may stabilize interactions with target proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active sites, altering metabolic pathways.
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various pathogens, indicating a role in antimicrobial applications .
- Anticancer Properties: Research is ongoing to explore its potential as a chemotherapeutic agent due to structural similarities with known anticancer compounds .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of this compound have shown promising results. In vitro assays demonstrated its effectiveness against several bacterial strains and fungi.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Activity
A study focusing on the anticancer properties revealed that this compound could induce apoptosis in cancer cell lines. The compound was tested on various human cancer cell lines, including breast and colon cancer cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15.5 |
| HT-29 (Colon cancer) | 20.3 |
These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies .
Case Studies
- Case Study on Antifungal Activity: A recent study synthesized several derivatives of this compound and evaluated their antifungal activity against Sclerotinia sclerotiorum. The derivatives showed improved activity compared to the parent compound, indicating that modifications can enhance biological efficacy .
- Mechanistic Insights: Research utilizing molecular docking studies has provided insights into how this compound interacts with target proteins. These studies suggest that the compound binds effectively to the active sites of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
